molecular formula C28H30N2O2 B6336102 (4-Benzhydryl-piperazin-1-yl)-(2,2-dimethyl-2,3-dihydro-benzofuran-7-yl)-methanone, 95% CAS No. 883228-08-8

(4-Benzhydryl-piperazin-1-yl)-(2,2-dimethyl-2,3-dihydro-benzofuran-7-yl)-methanone, 95%

Cat. No. B6336102
M. Wt: 426.5 g/mol
InChI Key: BGAGKZRPSDCCIT-UHFFFAOYSA-N
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Description

The compound contains a benzhydryl group and a piperazine ring, which are common structures in medicinal chemistry. The benzhydryl group is a diphenylmethane derivative, and the piperazine ring is a heterocyclic amine. The compound also contains a 2,3-dihydro-benzofuran ring, which is a type of oxygen-containing heterocycle .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a benzhydryl halide with piperazine to form the benzhydryl-piperazine moiety, followed by further functionalization to introduce the 2,3-dihydro-benzofuran ring .


Molecular Structure Analysis

The presence of multiple aromatic rings in the compound suggests that it may have significant π-conjugation, which could affect its chemical properties and interactions with other molecules. The piperazine ring could act as a hydrogen bond donor or acceptor in molecular interactions .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the piperazine ring could be alkylated, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. It is likely to be solid at room temperature, and its solubility would depend on the specific substituents present .

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The potential applications of this compound would depend on its biological activity. It could be interesting to investigate its interactions with various biological targets, given the presence of functional groups common in medicinal chemistry .

properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(2,2-dimethyl-3H-1-benzofuran-7-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2/c1-28(2)20-23-14-9-15-24(26(23)32-28)27(31)30-18-16-29(17-19-30)25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-15,25H,16-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAGKZRPSDCCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-benzhydrylpiperazin-1-yl)-(2,2-dimethyl-3H-1-benzofuran-7-yl)methanone

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